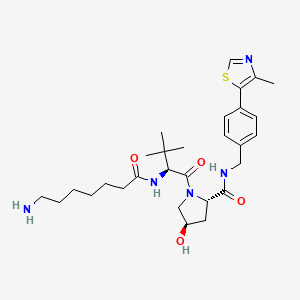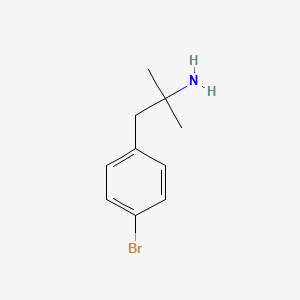
1-(4-Bromophenyl)-2-methylpropan-2-amine
Übersicht
Beschreibung
1-(4-Bromophenyl)-2-methylpropan-2-amine, also known as 4-Bromo-2,2-dimethylamphetamine (BDMPEA), is a chemical compound that belongs to the amphetamine class. It is a psychoactive substance that has been used as a recreational drug. However,
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
Practical Synthesis Methods 2-Fluoro-4-bromobiphenyl, an intermediate for manufacturing non-steroidal anti-inflammatory and analgesic materials, is derived from compounds similar to 1-(4-Bromophenyl)-2-methylpropan-2-amine. A practical pilot-scale synthesis method has been developed for this compound, highlighting the challenges and solutions in producing such intermediates on a large scale without the use of toxic or explosive chemicals like methyl nitrite (Qiu et al., 2009).
Applications in Fine Organic Synthesis 3 and 4-substituted amino-1,2,4-triazoles, related structurally to 1-(4-Bromophenyl)-2-methylpropan-2-amine, have wide applications in the production of agricultural products, pharmaceuticals, and high-energy materials. They are also used in creating heat-resistant polymers, fluorescent products, and ionic liquids, showcasing the diversity in applications of these compounds in various sectors including biotechnology, energy, and applied sciences (Nazarov et al., 2021).
Pharmacological and Biomedical Research
Immune Response Modifiers Imiquimod and its analogues, structurally related to 1-(4-Bromophenyl)-2-methylpropan-2-amine, demonstrate significant potential in biomedical applications. They activate the immune system through the localized induction of cytokines. Although the exact mechanisms remain unexplored, their ability to produce onsite stimulation and secretion of cytokines in various in vivo studies suggests a wide range of biological functions, including immunoregulatory, antiviral, antiproliferative, and antitumor activities (Syed, 2001).
Environmental and Analytical Chemistry
Toxicology and Safety Assessments 2-Bromo-2-Nitropropane-1,3-Diol (BNPD), structurally related to 1-(4-Bromophenyl)-2-methylpropan-2-amine, has been reassessed for safety in cosmetic ingredients. The review of new test data confirmed its safety at specific concentrations, although it highlighted the potential risk when it interacts with amines or amides, forming nitrosamines or nitrosamides (International Journal of Toxicology, 1984).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with the gag-pol polyprotein . This protein plays a crucial role in the life cycle of certain viruses, including HIV .
Mode of Action
It’s worth noting that the compound’s bromophenyl group could potentially undergo electrophilic aromatic substitution reactions, which could influence its interaction with its targets .
Biochemical Pathways
Similar compounds have been found to exhibit antimicrobial activity, suggesting that they may interfere with essential biochemical pathways in microbial organisms .
Pharmacokinetics
Similar compounds have been found to inhibit the enzymatic activity of thioredoxin reductase (trxr), which could potentially affect their bioavailability .
Result of Action
Similar compounds have been found to exhibit cytotoxic activity against certain cancer cell lines .
Action Environment
It’s worth noting that the compound’s bromophenyl group could potentially be influenced by environmental conditions that affect electrophilic aromatic substitution reactions .
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-2-methylpropan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-10(2,12)7-8-3-5-9(11)6-4-8/h3-6H,7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXPWEKAYXAOPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901288523 | |
| Record name | 4-Bromo-α,α-dimethylbenzeneethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901288523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-2-methylpropan-2-amine | |
CAS RN |
23063-68-5 | |
| Record name | 4-Bromo-α,α-dimethylbenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23063-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-α,α-dimethylbenzeneethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901288523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


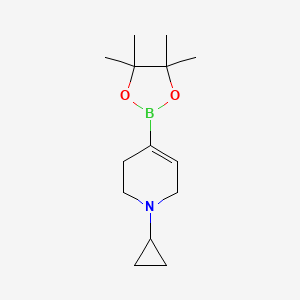
![(4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid](/img/structure/B3117999.png)


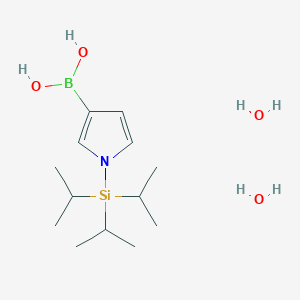

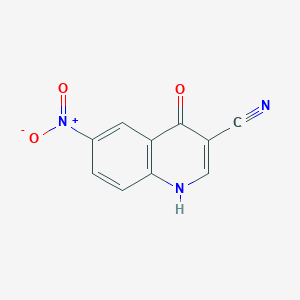


![[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B3118043.png)

![1-[3-(Bromomethyl)-1-bicyclo[1.1.1]pentanyl]ethanone](/img/structure/B3118058.png)
